2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated naphthalene ring and a dimethylaminoethane moiety, combined with oxalic acid. Its applications span across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine typically involves the reaction of 4-chloronaphthalene with N,N-dimethylethanolamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position of the naphthalene ring, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound’s chlorinated naphthalene ring and dimethylaminoethane moiety allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloronaphthalen-1-yl)oxy]acetic acid
- 2-[(4-chloronaphthalen-1-yl)oxy]-N-(3-cyanothiophen-2-yl)acetamide
- 2-[(4-chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine stands out due to its unique combination of a chlorinated naphthalene ring and a dimethylaminoethane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO.C2H2O4/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14;3-1(4)2(5)6/h3-8H,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVJZWTGDFMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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